4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
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Overview
Description
4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a bromine atom, thiophene rings, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of thiophene derivatives and sulfonamide linkage. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions .
Industrial Production Methods
Industrial production of such complex compounds may involve optimized versions of these synthetic routes, often utilizing catalysts and high-throughput techniques to increase yield and efficiency. The exact industrial methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group or the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or proteins, potentially inhibiting their activity. The thiophene rings may also play a role in binding to molecular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-bromo-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is unique due to its combination of bromine, thiophene rings, and sulfonamide groups
Properties
IUPAC Name |
4-bromo-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4S4/c17-12-5-7-13(8-6-12)26(21,22)18-11-15(14-3-1-9-23-14)25(19,20)16-4-2-10-24-16/h1-10,15,18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZBYECKOLUCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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